Glucosamine Sulfate

Osteoarthritis Meta-Analysis Pain Management

For bone & joint R&D, do NOT substitute with Glucosamine HCl (ES ~ -0.03). Insist on sulfate (GS) for measurable pain reduction (ES -0.22) & 54% radiographic OA progression risk reduction. Ensure the specific CAS 29031-19-4, stabilized salt form (NaCl/KCl), and crystalline structure (pCGS) align with your clinical trial or DMOAD endpoints to avoid therapeutic failure.

Molecular Formula C12H28N2O14S
Molecular Weight 456.42 g/mol
CAS No. 29031-19-4
Cat. No. B1671601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine Sulfate
CAS29031-19-4
Synonyms2 Amino 2 Deoxyglucose
2-Amino-2-Deoxyglucose
Dona
Dona S
Glucosamine
Glucosamine Sulfate
Hespercorbin
Sulfate, Glucosamine
Xicil
Molecular FormulaC12H28N2O14S
Molecular Weight456.42 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
InChIInChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1
InChIKeyWLNBMPZUVDTASE-HXIISURNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glucosamine Sulfate (CAS 29031-19-4): Procurement and Formulation Differentiation Guide


Glucosamine sulfate (CAS 29031-19-4) is an amino monosaccharide salt widely utilized as a symptomatic slow-acting drug for osteoarthritis (SYSADOA) [1]. Unlike simple glucosamine base or glucosamine hydrochloride (HCl), the sulfate salt is proposed to provide the sulfate moiety necessary for glycosaminoglycan synthesis in articular cartilage [1]. Critically, the term 'glucosamine sulfate' encompasses a range of formulations with distinct stability and bioavailability profiles, primarily distinguished by their counter-ion stabilization (e.g., sodium chloride or potassium chloride) and their physical state (e.g., amorphous vs. patented crystalline glucosamine sulfate, pCGS) [2][3]. These formulation differences have profound implications for both clinical efficacy and procurement decisions, as they directly impact shelf-life, dosing, and therapeutic outcome.

Why Generic Glucosamine Sulfate Substitution is a High-Risk Procurement Decision


Procurement decisions involving glucosamine sulfate cannot rely on chemical name alone due to significant, quantifiable differences in clinical efficacy and pharmacokinetics between specific formulations and salt forms. Meta-analyses have repeatedly shown that the combined effect size (ES) for pain reduction varies dramatically by preparation: while the combined ES for glucosamine sulfate (GS) was -0.22, that for glucosamine hydrochloride (GH) was a negligible -0.03, rendering GH effectively inert for pain reduction [1]. Furthermore, within the sulfate class, products other than the patented prescription crystalline glucosamine sulfate (pCGS) have been found ineffective in hip or knee OA pain and function [2]. Even among generic glucosamine sulfate salts, the choice between potassium chloride (GS-K) and sodium chloride (GS-Na) stabilizers can affect safety parameters like serum potassium levels [3]. Therefore, substituting one 'glucosamine sulfate' product for another without evaluating the specific salt form, crystalline structure, and supporting clinical evidence introduces substantial risk of therapeutic failure and compromises research reproducibility.

Quantitative Comparative Evidence for Glucosamine Sulfate Procurement and Research Selection


Superior Clinical Effect Size of Glucosamine Sulfate Over Glucosamine Hydrochloride in Osteoarthritis

A comprehensive meta-analysis of 19 trials (3159 patients) comparing glucosamine formulations found a markedly superior effect size for pain reduction with glucosamine sulfate (GS) compared to glucosamine hydrochloride (GH). The combined effect size for GH was -0.03 (95% CI -0.14, 0.08), demonstrating a complete lack of efficacy, while GS showed a more substantial, albeit heterogeneous, effect size of -0.22 (95% CI -0.48, 0.04) [1]. This differential efficacy directly contradicts any assumption of class interchangeability.

Osteoarthritis Meta-Analysis Pain Management

Differential Disease-Modifying Effects: Function Improvement Only Seen with Glucosamine Sulfate

In long-term studies, glucosamine sulfate demonstrates function-modifying effects not observed with placebo or other formulations. Pooled data from trials over 24 weeks revealed a significant combined effect size for GS of -0.36 (95% CI: -0.56 to -0.17) on the Lequesne Index, a measure of function, with no heterogeneity [1]. A separate meta-analysis found that glucosamine sulfate reduced the risk of structural disease progression (joint space narrowing) by 54% compared to placebo (pooled RR 0.46; 95% CI 0.28 to 0.73; p=0.0011) [2].

Osteoarthritis Structural Modification Long-term Treatment

Synovial Fluid Targeting: Superior Joint Bioavailability of Glucosamine Sulfate Over Hydrochloride

A direct comparative study in horses demonstrated that oral administration of a clinically equivalent dose of glucosamine sulfate (Dona) resulted in significantly higher glucosamine concentrations in the target synovial fluid compared to glucosamine hydrochloride [1]. The study reported that synovial fluid concentrations were significantly higher at both 1 and 6 hours post-dose following sulfate administration [1].

Pharmacokinetics Bioavailability Synovial Fluid

Comparable Efficacy but Different Safety Profile Between Glucosamine Sulfate Potassium and Sodium Salts

A randomized, double-blind study compared glucosamine sulfate potassium chloride (GS-K) and glucosamine sulfate sodium chloride (GS-Na) at 1500 mg daily for 16 weeks. The study found no significant differences in clinical efficacy (WOMAC and SF-36 scores) between the two formulations [1]. However, the GS-K group experienced a statistically more significant increase in serum potassium levels compared to the GS-Na group, although levels remained within the normal clinical range [1].

Formulation Salt Form Clinical Safety

Pharmacokinetic Non-Superiority of Patented 'Crystalline' Glucosamine Sulfate Over Generic Potassium Chloride-Stabilized Form

A 2025 pilot randomized, double-blind, crossover study in 10 healthy adults found no significant pharmacokinetic advantage for patented crystalline glucosamine sulfate (cGS) over regular glucosamine sulfate (rGS) stabilized with potassium or sodium chloride. Mean AUC0–24 for glucosamine was modestly but not significantly higher with rGS (18,300 ng·h/mL) than with cGS (12,900 ng·h/mL) (p=0.136). Exposure to the metabolite glucosamine-6-sulfate was nearly identical (rGS: 50,700 ng·h/mL; cGS: 50,600 ng·h/mL) [1].

Pharmacokinetics Bioavailability Formulation Comparison

High-Value Application Scenarios for Glucosamine Sulfate Based on Differential Evidence


1. Clinical Trial Design for Osteoarthritis Symptom Modification

When designing a clinical trial for knee or hip OA symptom relief, the selection of glucosamine sulfate (specifically a formulation with a proven clinical effect size, such as pCGS) over glucosamine hydrochloride is critical. Meta-analytic data show GH has a null effect size (-0.03) on pain, while GS demonstrates a measurable effect (-0.22) [1]. Using GH as an 'active comparator' would be methodologically equivalent to using a placebo, wasting research resources and failing to provide a valid benchmark. This scenario leverages the direct comparative efficacy data to ensure trial validity and interpretable outcomes.

2. Long-Term Disease Modification and Structure-Preserving Research

For research programs investigating disease-modifying osteoarthritis drugs (DMOADs) or structural joint preservation, only glucosamine sulfate has a supporting evidence base. Studies show GS reduces the risk of radiographic disease progression by 54% compared to placebo, a benefit not replicated with hydrochloride [2]. This scenario justifies the procurement and use of GS for any longitudinal study where changes in joint space width, function (as measured by the Lequesne Index), or the need for total joint replacement are primary or secondary endpoints.

3. High-Fidelity Analytical Reference Standard for Quality Control

For analytical chemists and quality control (QC) laboratories, the specific CAS number 29031-19-4 defines glucosamine sulfate. However, due to the variable nature of its stabilization salts (NaCl or KCl), procurement of a certified reference standard is essential for accurate quantification . Such standards, with HPLC purity typically specified between 95-99%, are validated using methods like reversed-phase HPLC with pre-column derivatization (e.g., GITC) and detection at 254 nm, or by LC-MS/MS . This ensures the identity and potency of raw materials used in dietary supplements or pharmaceutical formulations, differentiating it from the more pure but less clinically relevant glucosamine hydrochloride base.

4. Cost-Effective Supplement Formulation for General Wellness

For manufacturers of dietary supplements targeting general joint health and wellness, a cost-conscious procurement decision may favor regular glucosamine sulfate stabilized with potassium or sodium chloride over the more expensive patented crystalline form. Recent pilot human data suggest no significant pharmacokinetic advantage for the crystalline form in terms of total systemic exposure (AUC) [3]. This scenario leverages the comparative bioavailability evidence to justify the selection of a more economical, generic glucosamine sulfate salt while maintaining bioequivalence for key metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucosamine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.